rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, trans: is a chiral compound with a cyclopentane ring substituted with a phenyl group and a carboxylic acid group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromobenzene and magnesium in dry ether. The Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol, which is subsequently oxidized to the carboxylic acid.
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Friedel-Crafts Alkylation: : Another synthetic route involves Friedel-Crafts alkylation, where benzene is alkylated with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then oxidized to form the carboxylic acid.
Industrial Production Methods
Industrial production of rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Phenolic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids and aromatic compounds.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs targeting specific biological pathways.
Industry
In the industrial sector, rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The carboxylic acid group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-phenylcyclobutane-1-carboxylic acid
- rac-(1R,3R)-3-phenylcyclohexane-1-carboxylic acid
- rac-(1R,3R)-3-phenylcyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid is unique due to its five-membered cyclopentane ring, which imparts different steric and electronic properties compared to its cyclobutane, cyclohexane, and cyclopropane analogs. These differences can influence its reactivity, binding interactions, and overall chemical behavior.
By understanding the detailed aspects of rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, researchers can better utilize this compound in various scientific and industrial applications.
Properties
CAS No. |
2307777-64-4 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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